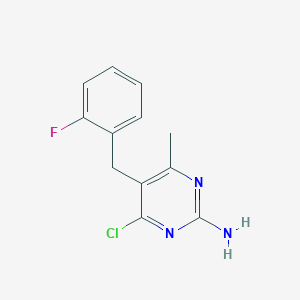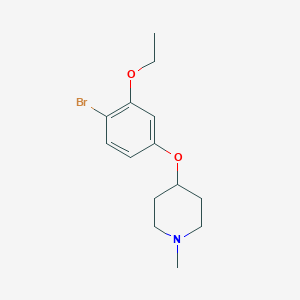![molecular formula C14H12ClN3O B13938324 3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is a chemical compound that features a benzimidazole moiety linked to a chlorinated benzenamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzimidazole is coupled with 3-chloro-4-aminophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
2-methyl-1H-benzimidazole: Similar structure but lacks the chloro and aminophenol groups.
4-chloro-1H-benzimidazole: Similar structure but lacks the aminophenol group.
Uniqueness
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H12ClN3O |
|---|---|
分子量 |
273.72 g/mol |
IUPAC 名称 |
3-chloro-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C14H12ClN3O/c1-18-8-17-12-7-10(3-4-13(12)18)19-14-5-2-9(16)6-11(14)15/h2-8H,16H2,1H3 |
InChI 键 |
NUVCIVPWSCGASD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


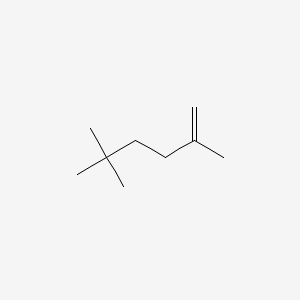

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
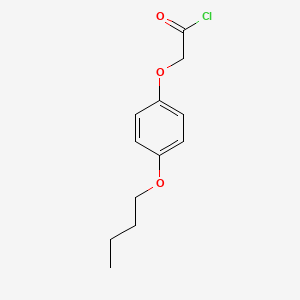
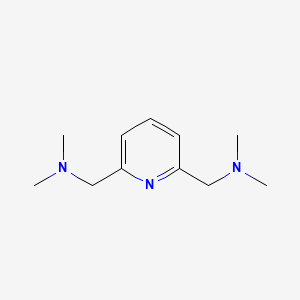
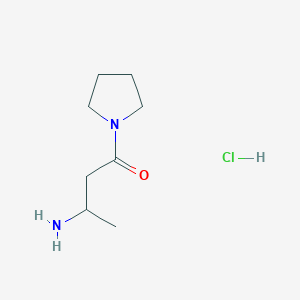

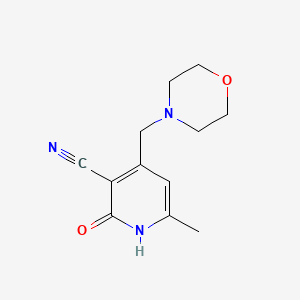
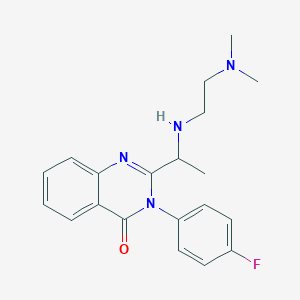
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
